1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline
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Overview
Description
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines and are known for their diverse biological activities. This particular compound is characterized by the presence of ethyl, methoxy, and methoxyphenyl groups attached to the isoquinoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s structural similarity to natural isoquinoline alkaloids makes it a useful tool for studying biological pathways and enzyme interactions.
Medicine: Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in key biological processes. For instance, it could inhibit certain kinases or phosphatases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further experimental validation .
Comparison with Similar Compounds
1-Ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline can be compared with other isoquinoline derivatives such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Studied for its role as a precursor in the synthesis of various bioactive compounds.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Investigated for its cardiovascular activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C20H21NO3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-ethyl-6,7-dimethoxy-3-(4-methoxyphenyl)isoquinoline |
InChI |
InChI=1S/C20H21NO3/c1-5-17-16-12-20(24-4)19(23-3)11-14(16)10-18(21-17)13-6-8-15(22-2)9-7-13/h6-12H,5H2,1-4H3 |
InChI Key |
BUGSYDKUGSZGRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC2=CC(=C(C=C21)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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